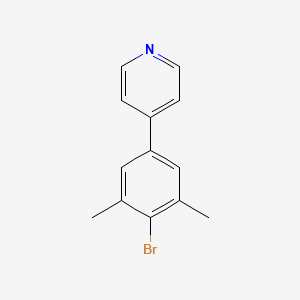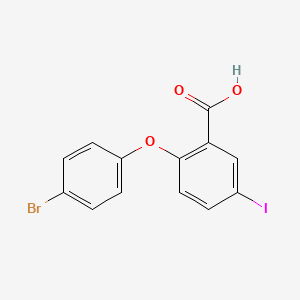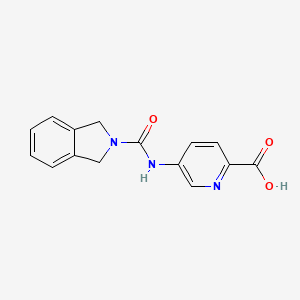
2,4-diphenyl-N-(4-phenylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is an organic compound that features a complex aromatic structure. This compound consists of a biphenyl group and a terphenyl group connected through an amine linkage. The presence of multiple aromatic rings in its structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves the following steps:
Formation of Biphenyl and Terphenyl Precursors: The biphenyl and terphenyl precursors are synthesized through standard aromatic substitution reactions.
Amine Linkage Formation: The biphenyl and terphenyl precursors are then coupled using an amination reaction. This can be achieved through a Buchwald-Hartwig amination, where palladium catalysts and ligands are used to facilitate the formation of the carbon-nitrogen bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
化学反应分析
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Reduced aromatic amines
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of small-molecule inhibitors for various biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The aromatic rings in its structure allow for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues.
相似化合物的比较
Similar Compounds
Biphenyl: Consists of two connected phenyl rings and is used as a starting material for the synthesis of more complex compounds.
Terphenyl: Contains three connected phenyl rings and is used in the production of polychlorinated terphenyls and other advanced materials.
Uniqueness
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is unique due to its combination of biphenyl and terphenyl groups connected through an amine linkage. This structure provides a unique set of chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C30H23N |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
2,4-diphenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H23N/c1-4-10-23(11-5-1)25-16-19-28(20-17-25)31-30-21-18-27(24-12-6-2-7-13-24)22-29(30)26-14-8-3-9-15-26/h1-22,31H |
InChI 键 |
KIHBHETWBSJUJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid](/img/structure/B8546871.png)









![4,4'-[Oxybis(methylene)]dibenzonitrile](/img/structure/B8546936.png)


